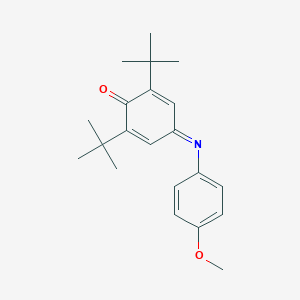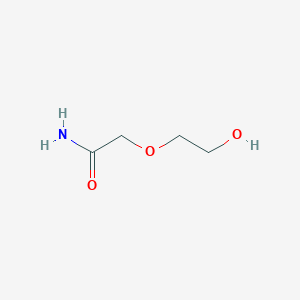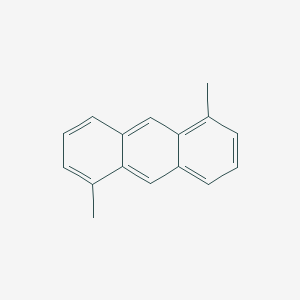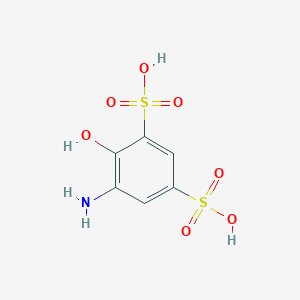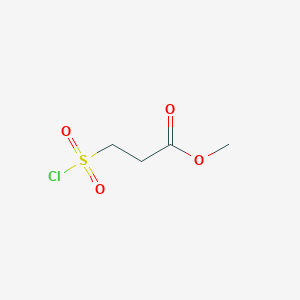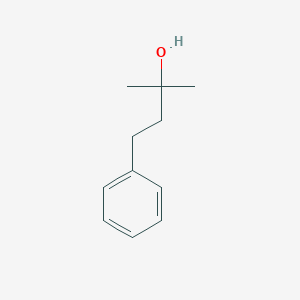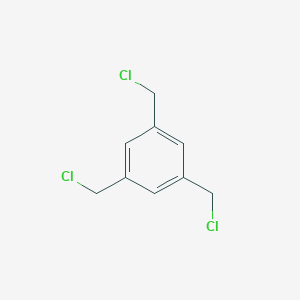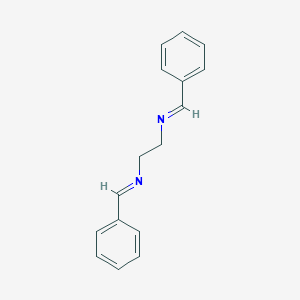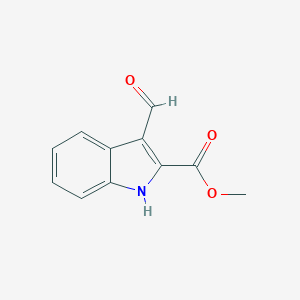![molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9](/img/structure/B93540.png)
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile, also known as Methylene Blue (MB), is a heterocyclic aromatic chemical compound that has been used for various scientific research purposes. It is a well-known dye that has been used in a range of applications, including staining biological tissues, as well as in the treatment of methemoglobinemia. In recent years, MB has also been explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of MB is not fully understood, but it is thought to act by inhibiting the aggregation of amyloid-beta and tau proteins, as well as by reducing oxidative stress and inflammation in the brain. MB has also been shown to enhance mitochondrial function, which may contribute to its neuroprotective effects.
生化和生理效应
MB has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to enhance mitochondrial function. It has also been shown to improve cognitive function in animal models of neurodegenerative disease.
实验室实验的优点和局限性
One advantage of using MB in lab experiments is its well-established safety profile. It has been used for decades as a dye and in the treatment of methemoglobinemia, and its toxicity is well understood. However, one limitation of using MB is its potential to interfere with other assays or experiments due to its ability to interact with proteins and other molecules.
未来方向
There are several potential future directions for research on MB. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area of interest is the development of more targeted and specific derivatives of MB that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of MB and its potential applications in other areas of medicine.
合成方法
MB can be synthesized using a variety of methods, including the reaction of N,N-dimethylaniline with benzaldehyde followed by oxidation with dichromate. Another method involves the reaction of N,N-dimethylaniline with malononitrile followed by oxidation with ferric chloride.
科学研究应用
MB has been extensively studied for its potential use in treating neurodegenerative diseases. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease. MB has also been shown to have antioxidant and anti-inflammatory properties, which may help to prevent or slow the progression of neurodegenerative diseases.
属性
CAS 编号 |
17239-69-9 |
|---|---|
产品名称 |
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile |
分子式 |
C14H6N4 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H |
InChI 键 |
GFHNYZLHHUFONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
规范 SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
其他 CAS 编号 |
17239-69-9 |
同义词 |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



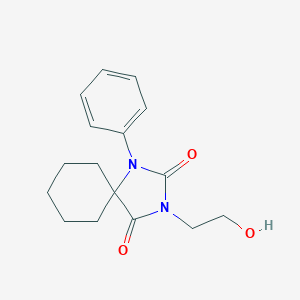
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
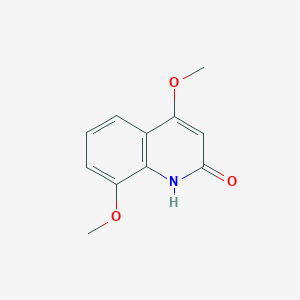
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
